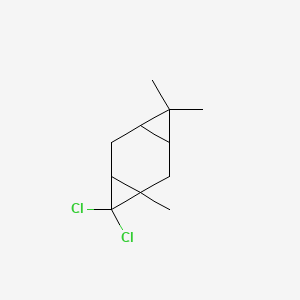![molecular formula C8H17Cl2N2O4P B14682326 2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 39800-23-2](/img/structure/B14682326.png)
2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is a chemical compound known for its unique structure and properties This compound is characterized by the presence of chloroethyl groups, a hydroperoxy group, and a methyl group attached to an oxo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 typically involves the reaction of 2-chloroethylamine with appropriate reagents under controlled conditions. One common method includes the use of chloroanhydrides of carboxylic acids in the presence of pyridine as a catalyst . The reaction is carried out in a chloroform solvent, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription . The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
N,N-bis(2-chloroethyl)amides: Compounds with similar structures but different functional groups.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action.
Uniqueness
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
39800-23-2 |
|---|---|
Molecular Formula |
C8H17Cl2N2O4P |
Molecular Weight |
307.11 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O4P/c1-11-8(16-13)2-7-15-17(11,14)12(5-3-9)6-4-10/h8,13H,2-7H2,1H3 |
InChI Key |
WFYRJCRAKJDMNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCOP1(=O)N(CCCl)CCCl)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


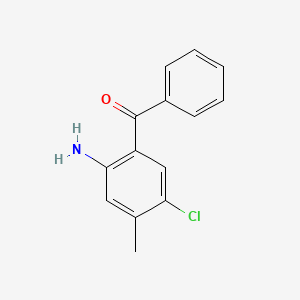

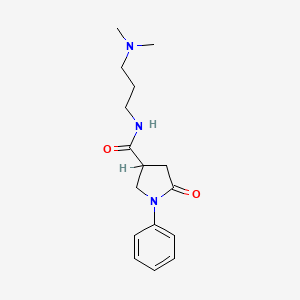
![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
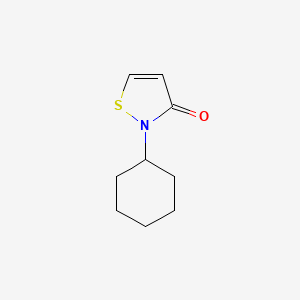
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
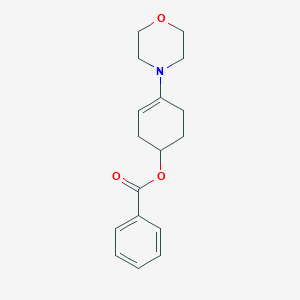
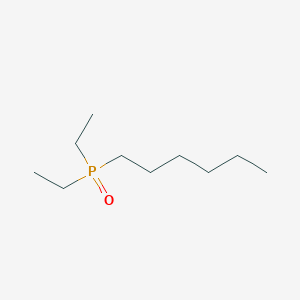
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
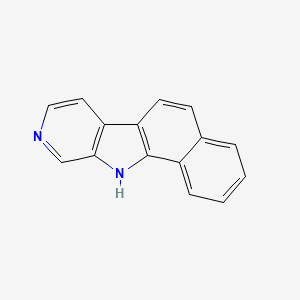
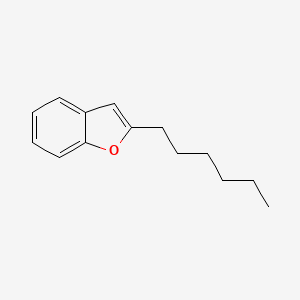
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
